molecular formula C6HCl4F B6179355 1,2,3,4-tetrachloro-5-fluorobenzene CAS No. 2691-93-2

1,2,3,4-tetrachloro-5-fluorobenzene

Cat. No. B6179355
CAS RN: 2691-93-2
M. Wt: 233.9
InChI Key:
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Description

1,2,3,4-Tetrachloro-5-fluorobenzene (TCFB) is a halogenated aromatic hydrocarbon that is used in a variety of applications, ranging from industrial to pharmaceutical. It is a colorless, volatile liquid with a boiling point of 210 °C and a melting point of -23 °C. TCFB is a highly reactive compound, and it is a potential environmental pollutant due to its persistence in the environment.

Scientific Research Applications

1,2,3,4-tetrachloro-5-fluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated terphenyls (PCTs). It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. In addition, this compound has been used in the production of polymers and plastics, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-5-fluorobenzene is not completely understood. However, it is believed that the halogen atoms in the molecule can act as electron-withdrawing groups, resulting in the formation of a reactive intermediate. This intermediate can then react with other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can act as an endocrine disruptor, meaning that it can interfere with the normal functioning of hormones in the body. In addition, this compound can also act as a mutagen, meaning that it can cause genetic mutations.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,2,3,4-tetrachloro-5-fluorobenzene in laboratory experiments is that it is a highly reactive compound and can be used to synthesize a variety of compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is highly volatile, meaning that it can easily evaporate and contaminate the environment. In addition, it is a potential environmental pollutant, so it should be handled with care.

Future Directions

There are many potential future directions for the use of 1,2,3,4-tetrachloro-5-fluorobenzene. One potential direction is to further study its biochemical and physiological effects in order to develop new pharmaceuticals or agrochemicals. Another potential direction is to explore its use in the production of polymers and plastics. Finally, further research could be done to determine the mechanism of action of this compound in order to better understand its potential uses.

Synthesis Methods

1,2,3,4-tetrachloro-5-fluorobenzene is produced via a Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution reaction. This reaction involves the substitution of an electron-rich aromatic ring by an electrophile, in this case, a halogen atom. The reaction is typically conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at a temperature between 40-60 °C and at a pressure of 1-2 atm.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-tetrachloro-5-fluorobenzene involves the chlorination and fluorination of benzene.", "Starting Materials": [ "Benzene", "Chlorine gas", "Fluorine gas", "Iron(III) chloride" ], "Reaction": [ "Chlorination of benzene using chlorine gas and iron(III) chloride as a catalyst to form 1,2,3,4-tetrachlorobenzene", "Fluorination of 1,2,3,4-tetrachlorobenzene using fluorine gas to form 1,2,3,4-tetrachloro-5-fluorobenzene" ] }

CAS RN

2691-93-2

Molecular Formula

C6HCl4F

Molecular Weight

233.9

Purity

0

Origin of Product

United States

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